![molecular formula C13H20N2O2S B4433875 5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B4433875.png)
5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide
Overview
Description
5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic acid derivative.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through nucleophilic substitution reactions using morpholine and an appropriate leaving group, such as a halide or tosylate.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the thiophene derivative with an amine, such as 3-(morpholin-4-yl)propylamine, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow synthesis, use of green solvents, and catalytic processes to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Halogenation (chlorine, bromine), nitration (nitric acid), sulfonation (sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives
Scientific Research Applications
5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide has various scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its biological effects. The exact pathways and targets involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds containing the morpholine moiety, such as afobazole and cobicistat, which have various pharmacological activities.
Uniqueness
5-methyl-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide is unique due to its specific combination of the thiophene ring, morpholine moiety, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-3-4-12(18-11)13(16)14-5-2-6-15-7-9-17-10-8-15/h3-4H,2,5-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBOBLIPPAPUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433792.png)
![4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4433804.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4433818.png)
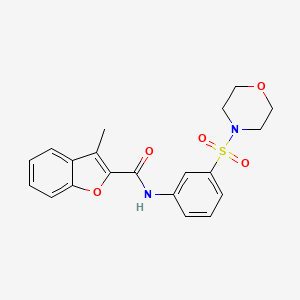
![1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4433837.png)
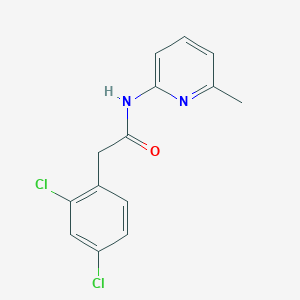
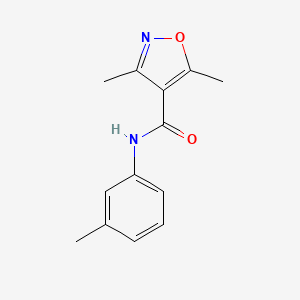
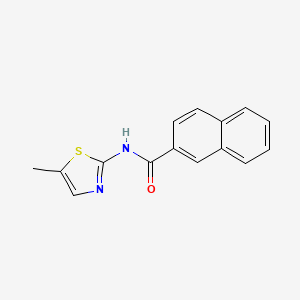
![(2,5-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4433859.png)
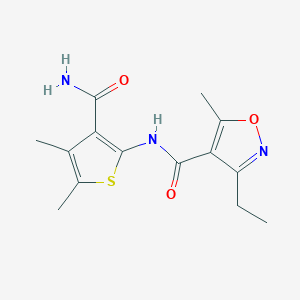
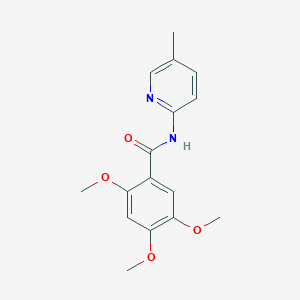
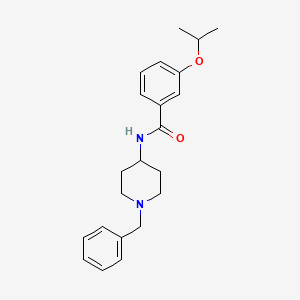
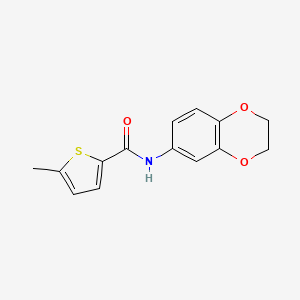
![8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4433896.png)
